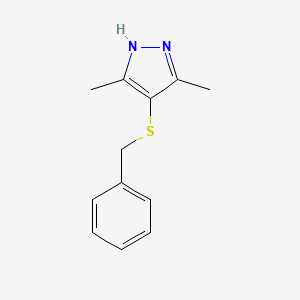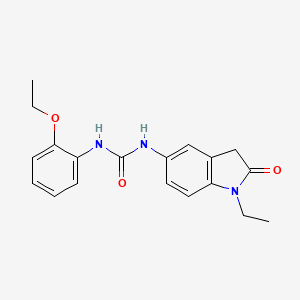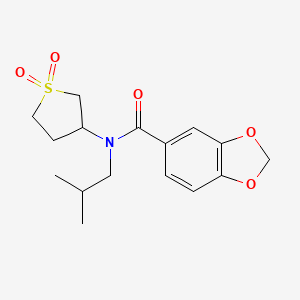
4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include color, state of matter, melting and boiling points, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Structural Analysis
- Alternative Synthesis for Pharmacological Interests : A study explored alternative synthesis methods for S-substituted 2-pyrrolyl-1,3,4-thiadiazole-5-thiols to overcome the formation of secondary products. This approach led to the creation of eight new pyrrole-1,3,4-thiadiazoles with pharmacological interest, indicating the compound's potential in medicinal chemistry (Bijev & Prodanova, 2004).
- Metallomacrocyclic Complexes : The compound has been utilized in the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. The complexes were found to form monomeric or dimeric structures depending on the solvent, showing the compound's significance in coordination chemistry (Guerrero et al., 2008).
- Mechanochemical Synthesis : A green mechanochemical synthesis method was employed to synthesize a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, showcasing an environmentally friendly approach to synthesizing such compounds (Saeed & Channar, 2017).
Applications in Liquid Crystals and Material Science
- Supramolecular Liquid Crystals : The compound is instrumental in the self-assembly of 4-aryl-1H-pyrazoles, forming luminescent supramolecular columnar liquid crystals. This highlights its potential applications in material science and display technology (Moyano et al., 2013).
Pharmacological Investigations
- Analgesic and Anti-inflammatory Agents : Some derivatives of 1H-pyrazole were synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the compound's use in developing new pharmaceuticals (Gokulan et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzylsulfanyl-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-12(10(2)14-13-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQCCUMKYCYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)
![N,N-dimethyl-3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B2627779.png)

![Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B2627785.png)
![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)

![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)


